2-Nitrobenzaldehyde oxime
Overview
Description
2-Nitrobenzaldehyde oxime is an organic compound with the molecular formula C₇H₆N₂O₃. It is derived from 2-nitrobenzaldehyde and is characterized by the presence of a nitro group (-NO₂) and an oxime group (-C=N-OH) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzaldehyde oxime can be synthesized through the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
2-Nitrobenzaldehyde+Hydroxylamine Hydrochloride→2-Nitrobenzaldehyde Oxime+Water+Hydrochloric Acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of mineral water as a solvent has been reported to be economical and environmentally friendly .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include sodium borohydride and hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form nitrobenzene derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Substitution: The nitro group in this compound can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Reduction: 2-Aminobenzaldehyde oxime.
Oxidation: 2-Nitrobenzoic acid.
Substitution: Halogenated nitrobenzaldehyde oxime derivatives.
Scientific Research Applications
2-Nitrobenzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and diagnostic agents.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in reduction reactions, the oxime group is reduced to an amine, which can further participate in nucleophilic substitution reactions. The nitro group can undergo reduction to form an amino group, which is a key intermediate in many synthetic pathways .
Comparison with Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the nitro group.
4-Nitrobenzaldehyde oxime: Similar structure with the nitro group in the para position.
3-Nitrobenzaldehyde oxime: Similar structure with the nitro group in the meta position.
Uniqueness: 2-Nitrobenzaldehyde oxime is unique due to the ortho position of the nitro group, which influences its reactivity and the types of reactions it undergoes. This positional difference can significantly affect the compound’s chemical behavior and its applications in various fields .
Properties
IUPAC Name |
(NZ)-N-[(2-nitrophenyl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGDCCTWRRUDX-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302320 | |
Record name | [C(Z)]-2-Nitrobenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-25-7, 6635-41-2 | |
Record name | [C(Z)]-2-Nitrobenzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3717-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [C(Z)]-2-Nitrobenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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